4-(Triphenylphosphonio)butane-1-sulfonate
CAS No.: 164982-05-2
Cat. No.: VC21276891
Molecular Formula: C22H23O3PS
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 164982-05-2 |
---|---|
Molecular Formula | C22H23O3PS |
Molecular Weight | 398.5 g/mol |
IUPAC Name | 4-triphenylphosphaniumylbutane-1-sulfonate |
Standard InChI | InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
Standard InChI Key | RKQKXPDRWYNUGZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
4-(Triphenylphosphonio)butane-1-sulfonate is identified through various systematic and common names in chemical literature. The compound is represented in chemical databases with specific identifiers that facilitate scientific communication and research tracking.
Primary Identification
The compound is primarily known as 4-(Triphenylphosphonio)butane-1-sulfonate, which describes its chemical structure - a butane chain with a triphenylphosphonium group at position 4 and a sulfonate group at position 1 . This zwitterionic molecule functions as an inner salt, with the positive charge on the phosphorus atom balanced by the negative charge on the sulfonate group .
Alternative Names and Identifiers
Several synonyms and chemical identifiers are associated with this compound:
Identifier Type | Value |
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CAS Number | 164982-05-2 |
PubChem CID | 11440922 |
IUPAC Name | 4-triphenylphosphaniumylbutane-1-sulfonate |
Other Names | Phosphonium, triphenyl(4-sulfobutyl)-, inner salt; Triphenyl-(4-sulfo-butyl)-phosphonium inner salt |
DSSTox Substance ID | DTXSID00465993 |
Wikidata | Q82292341 |
Structural Characteristics
The molecular structure of 4-(Triphenylphosphonio)butane-1-sulfonate features distinct functional groups that contribute to its chemical behavior and applications.
Molecular Structure
4-(Triphenylphosphonio)butane-1-sulfonate is characterized by a central phosphorus atom bonded to three phenyl rings and a four-carbon chain (butyl group) that terminates with a sulfonate moiety . The phosphorus atom carries a positive charge, while the sulfonate group bears a negative charge, creating an internal salt or zwitterion .
Structural Formula and Representation
The molecular formula of the compound is C₂₂H₂₃O₃PS, indicating 22 carbon atoms, 23 hydrogen atoms, 3 oxygen atoms, one phosphorus atom, and one sulfur atom . The structural representation can be expressed in various formats:
Representation Type | Formula |
---|---|
Molecular Formula | C₂₂H₂₃O₃PS |
SMILES | C1=CC=C(C=C1)P+(C2=CC=CC=C2)C3=CC=CC=C3 |
InChI | InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
InChIKey | RKQKXPDRWYNUGZ-UHFFFAOYSA-N |
These representations provide standardized ways to describe the compound's structure in chemical databases and literature .
Physical and Chemical Properties
The physical and chemical properties of 4-(Triphenylphosphonio)butane-1-sulfonate determine its behavior in various environments and applications.
Basic Physical Properties
The compound exhibits specific physical characteristics that define its state and appearance:
Property | Value |
---|---|
Molecular Weight | 398.5 g/mol |
Exact Mass | 398.11055276 Da |
Monoisotopic Mass | 398.11055276 Da |
Physical State | Solid (inferred based on structure) |
Appearance | Not documented in the available sources |
These properties influence how the compound behaves in laboratory and industrial settings .
Chemical Properties and Reactivity
Several computed properties provide insight into the compound's chemical behavior:
Property | Value | Significance |
---|---|---|
XLogP3-AA | 4.1 | Indicates relatively high lipophilicity |
Hydrogen Bond Donor Count | 0 | Lacks hydrogen atoms that can participate in hydrogen bonding as donors |
Hydrogen Bond Acceptor Count | 3 | Contains three atoms (oxygen atoms in the sulfonate group) that can accept hydrogen bonds |
Rotatable Bond Count | 7 | Has seven bonds around which rotation can occur, suggesting moderate conformational flexibility |
Topological Polar Surface Area | 65.6 Ų | Moderate polar surface area, affecting membrane permeability |
Complexity | 465 | Relatively high complexity score, reflecting structural intricacy |
These properties influence the compound's solubility, reactivity, and potential interactions with biological systems .
Spectroscopic Properties
Spectroscopic data is crucial for compound identification and structural confirmation in analytical chemistry.
Mass Spectrometry
The exact mass of 398.11055276 Da would be expected to produce characteristic fragmentation patterns in mass spectrometry, with potential fragment ions formed by the loss of phenyl groups or cleavage of the butyl chain .
Synthetic Approaches
The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves reaction between triphenylphosphine and a suitable butane derivative containing a leaving group at one end and a sulfonate functionality (or precursor) at the other.
Applications and Uses
Based on its structural features, 4-(Triphenylphosphonio)butane-1-sulfonate has potential applications in various fields of chemistry.
Analytical Applications
The compound could serve as:
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A reference standard for analytical methods development
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A structural model for studying zwitterionic compounds
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A potential derivatization agent for certain analytical procedures
Structure-Property Relationships
The relationship between the structure of 4-(Triphenylphosphonio)butane-1-sulfonate and its properties provides insights into its behavior and potential applications.
Zwitterionic Character
The zwitterionic nature of this compound, with spatially separated positive and negative charges, contributes to:
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Unique solubility properties in different solvents
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Potential for ion-pairing interactions
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Distinctive behavior at interfaces and in organized molecular assemblies
Influence of Phenyl Groups
The three phenyl rings attached to the phosphorus:
Related Compounds
4-(Triphenylphosphonio)butane-1-sulfonate belongs to a family of related compounds with similar structural features.
Structural Analogues
Several compounds share structural similarities with 4-(Triphenylphosphonio)butane-1-sulfonate:
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Other triphenylphosphonium salts with different counterions
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Phosphonium compounds with varying chain lengths between the phosphonium and sulfonate groups
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Compounds with different anionic groups in place of the sulfonate
Parent Compound
The PubChem database identifies the parent compound as Triphenyl(4-sulfobutyl)phosphanium (CID 11226883), which is conceptually related but classified differently in the chemical taxonomy .
Future Research Directions
Based on the properties and applications of 4-(Triphenylphosphonio)butane-1-sulfonate, several promising research directions can be identified.
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